4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide is a complex organic compound characterized by its unique structure and potential biological applications. This compound features a naphthalene moiety linked to a pyridazine derivative, which is known for various pharmacological activities, particularly in cancer research. The compound's design is rooted in the integration of distinct chemical scaffolds that enhance its efficacy as a therapeutic agent.
The compound can be classified under the category of pyridazinone derivatives and benzamides, which are recognized for their diverse biological activities, including anti-cancer properties. Its molecular formula is , and it has a molecular weight of 405.5 g/mol . The compound is also associated with various biological targets, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .
The synthesis of 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide typically involves several key steps:
The synthetic pathway can vary based on the specific reagents and conditions used, but generally follows established methodologies in organic synthesis involving nucleophilic substitutions and condensation reactions .
The molecular structure of 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide features:
The structural representation can be visualized through molecular modeling software or by using computational chemistry tools to analyze its three-dimensional conformation.
The chemical reactivity of 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide can be explored through various reactions:
These reactions are essential for understanding the compound's stability and potential metabolic pathways within biological systems .
The mechanism of action for 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide primarily involves its interaction with specific receptors such as VEGFR-2. Upon binding to these receptors, the compound may inhibit signaling pathways that promote angiogenesis and tumor growth:
This mechanism underlines its potential utility in cancer therapy, particularly in inhibiting tumor-associated blood vessel formation .
While specific physical properties like density and boiling point are not extensively documented for this compound, typical characteristics include:
Key chemical properties include:
Thermal stability and reactivity under various pH conditions are important for practical applications in pharmaceuticals. Stability studies may reveal insights into degradation pathways which are crucial for formulation development.
4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide holds significant promise in scientific research due to its potential as an inhibitor of angiogenesis. Its applications include:
Heterocyclic benzamide derivatives represent a structurally diverse class of bioactive molecules that continue to attract significant interest in medicinal chemistry due to their multifaceted pharmacological profiles and synthetic versatility. The benzamide moiety (–C₆H₄CONH₂) serves as a privileged scaffold in drug design, primarily due to its favorable hydrogen-bonding capabilities, metabolic stability, and proven capacity to engage biological targets through both hydrophobic and polar interactions . This structural motif is strategically incorporated into pharmacologically active compounds to enhance target binding affinity and selectivity, particularly in enzyme inhibition applications. The molecular framework of benzamide derivatives allows for extensive structural modifications at multiple positions, enabling medicinal chemists to fine-tune pharmacokinetic properties while maintaining core bioactivity .
The evolution of hybrid drugs containing benzamide components has yielded several clinically valuable agents, exemplified by Polmacoxib (Acelex®), a first-in-class dual carbonic anhydrase/COX-2 inhibitor approved for osteoarthritis management . This dual-targeting approach demonstrates the therapeutic advantage of strategically engineered heterocyclic benzamide derivatives in addressing complex pathological pathways. Structure-activity relationship (SAR) studies consistently reveal that the planar benzamide core facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while the amide functionality serves as a hydrogen bond donor/acceptor bridge critical for molecular recognition processes . These molecular interactions are fundamental to the design of high-affinity ligands targeting enzymes overexpressed in pathological conditions, including carbonic anhydrases (CAs), cyclooxygenases (COXs), and phosphodiesterases (PDEs) [4].
Table 1: Structural Features and Biological Significance of Key Heterocyclic Benzamide Derivatives
Structural Feature | Molecular Interactions | Biological Significance | Representative Targets |
---|---|---|---|
Benzamide core (–C₆H₄CONH₂) | π-π stacking with aromatic residues; H-bond donation/acceptance | Enhances binding affinity and selectivity | COX-2, CA isoforms, PDE4 |
Pyridazinone moiety | Coordination with zinc metalloenzymes; dipole interactions | Dual inhibition capability | CA IX/XII, 5-LOX |
Naphthalene system | Hydrophobic pocket occupation; extended π-system | Improved membrane penetration | Hydrophobic enzyme subpockets |
Acetamide linker (–CH₂C=ONH–) | Conformational flexibility; H-bond acceptance | Optimal spatial orientation of pharmacophores | Variable binding site geometries |
The escalating global crisis of antimicrobial and anticancer drug resistance necessitates innovative chemical strategies to overcome evolutionary bypass mechanisms employed by pathogenic cells and malignancies. Conventional single-target therapeutics face rapidly diminishing clinical utility due to compensatory pathway activation, efflux pump upregulation, and target site mutations . In oncology, tumor heterogeneity and hypoxic microenvironments promote the overexpression of pH-regulating enzymes such as carbonic anhydrase isoforms IX and XII (CA IX/XII), which contribute to treatment resistance through extracellular acidification, chemotherapy resistance, and immune evasion . Similarly, microbial pathogens develop sophisticated resistance mechanisms including biofilm formation, enzymatic drug inactivation, and target modification that render existing antimicrobial agents progressively ineffective.
The limitations of monotherapeutic approaches have catalyzed research into multi-target agents capable of simultaneous modulation of interconnected pathological pathways. Hybrid molecules incorporating strategically selected pharmacophores offer distinct advantages in resistance mitigation by: (1) engaging multiple targets within a disease-associated network; (2) reducing the evolutionary selection pressure that drives resistance development against single-target agents; and (3) potentially overcoming existing resistance mechanisms through novel target engagement . This paradigm is exemplified by the development of dual CA/COX-2 inhibitors such as Polmacoxib, which simultaneously regulate proton production and inflammatory prostaglandin synthesis – two interconnected pathways in inflammatory disorders and cancer progression . The structural complexity achievable with heterocyclic benzamide hybrids provides the necessary molecular framework to address multifactorial resistance mechanisms while maintaining favorable drug-like properties.
The strategic integration of pyridazinone, benzamide, and naphthalene motifs represents a sophisticated hybridization approach to address the pharmacological limitations of conventional single-scaffold compounds. This tripartite scaffold combination creates a unique molecular architecture where each component contributes distinct and complementary pharmacological properties: the pyridazinone core offers zinc-binding capability essential for metalloenzyme inhibition; the benzamide unit provides hydrogen-bonding proficiency and metabolic stability; and the naphthalene system delivers enhanced hydrophobic interactions and π-stacking capacity [5].
Molecular hybridization of these pharmacophores follows a rational design approach where the pyridazinone nucleus serves as the central scaffold, functionalized at position 3 with the naphthalene system to exploit hydrophobic enzyme subpockets, while position 6 incorporates the benzamide unit through an acetamide linker (–CH₂C=ONH–). This specific linkage maintains conformational flexibility while optimally orienting the pharmacophores for simultaneous interaction with complementary enzyme regions [5]. The resulting compound, 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide, exhibits a balanced molecular weight (396.4 g/mol) and lipophilicity profile conducive to cellular penetration, addressing a key limitation of many heterocyclic drugs .
Table 2: Molecular Properties of Pyridazinone-Benzamide-Naphthalene Hybrids
Compound Identifier | Molecular Formula | Molecular Weight (g/mol) | Structural Features | SMILES Notation |
---|---|---|---|---|
Target Compound | C₂₅H₂₀N₃O₃ | 396.4 | Pyridazinone-benzamide-naphthalene | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
EVT-3810724 | C₂₅H₂₀N₂O₃ | 396.4 | Naphthyloxy-benzamide | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
BS26332 [5] | C₁₉H₁₉N₃O₃ | 337.37 | Naphthalene-pyridazinone-methoxyethyl | COCCNC(=O)Cn1nc(ccc1=O)c1ccc2c(c1)cccc2 |
EVT-4637942 | C₁₆H₁₈ClN₃O₃ | 335.78 | Chlorophenyl-pyridazinone-methoxypropyl | COCCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |
The pyridazinone component (six-membered ring containing two adjacent nitrogen atoms) is particularly valuable for its dual functionality: the carbonyl oxygen at position 6 participates in hydrogen bonding, while the ring nitrogen at position 2 can coordinate with zinc ions in metalloenzyme active sites . This feature is leveraged in the design of carbonic anhydrase inhibitors where the pyridazinone nitrogen anchors to the catalytic zinc ion, mimicking the natural sulfonamide inhibition mechanism . The appended naphthalene system extends this binding interaction by engaging hydrophobic enzyme regions through van der Waals forces and π-stacking, significantly enhancing binding affinity and isoform selectivity, particularly toward tumor-associated CA IX/XII over cytosolic CA I/II . Meanwhile, the terminal benzamide unit contributes additional hydrogen bonding capacity through both the carbonyl oxygen and amide hydrogen, enabling interactions with polar residues at the binding site periphery . This multi-point attachment strategy creates high-affinity, selective inhibitors capable of simultaneous modulation of interconnected enzymatic pathways involved in inflammation, tumor progression, and microbial virulence.
Table 3: Pharmacological Advantages of Scaffold Hybridization
Scaffold Component | Molecular Properties | Pharmacological Contributions | Target Engagement |
---|---|---|---|
Pyridazinone core | Dipolar character; Zn²⁺ coordination capability | Metalloenzyme inhibition; moderate hydrophilicity | Carbonic anhydrase catalytic site |
Benzamide unit | Hydrogen bond donation/acceptance; planarity | Target specificity; metabolic stability | Enzyme peripheral binding regions |
Naphthalene system | Hydrophobicity; extended π-system | Enhanced membrane permeability; hydrophobic interactions | Hydrophobic enzyme subpockets |
Acetamide linker | Flexibility; H-bond acceptance | Optimal pharmacophore spatial orientation | Adaptable to variable binding site geometries |
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: